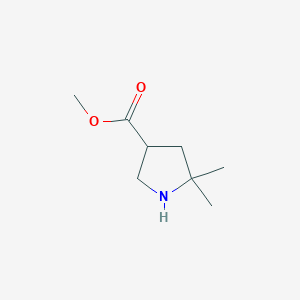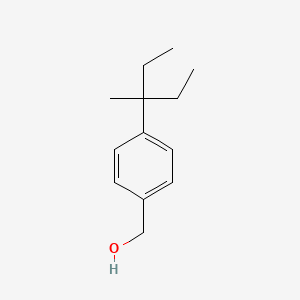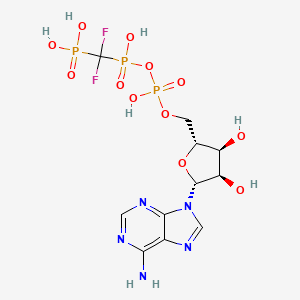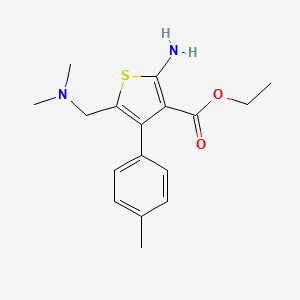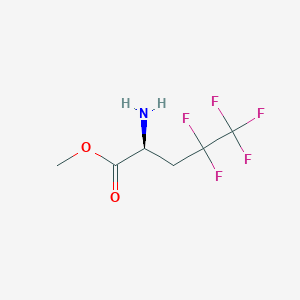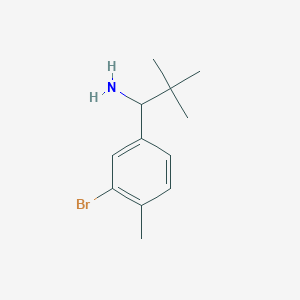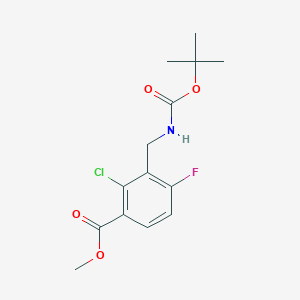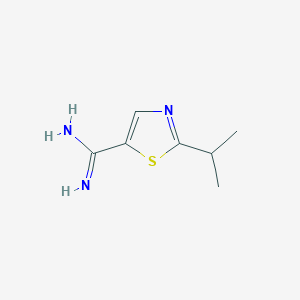
2-Isopropylthiazole-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropylthiazole-5-carboximidamide is a heterocyclic compound containing a thiazole ring substituted with an isopropyl group and a carboximidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylthiazole-5-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-isopropylthiazole-5-carboxylic acid with reagents such as thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia or an amine to yield the carboximidamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropylthiazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the isopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
2-Isopropylthiazole-5-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 2-Isopropylthiazole-5-carboximidamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system under study .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Isopropylthiazole-5-carboxylic acid
- 2-Isopropylthiazole-5-carboxamide
- 2-Isopropylthiazole-5-carboxylate
Uniqueness
2-Isopropylthiazole-5-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C7H11N3S |
|---|---|
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
2-propan-2-yl-1,3-thiazole-5-carboximidamide |
InChI |
InChI=1S/C7H11N3S/c1-4(2)7-10-3-5(11-7)6(8)9/h3-4H,1-2H3,(H3,8,9) |
Clé InChI |
YDEULWCWXXTXFK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=C(S1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


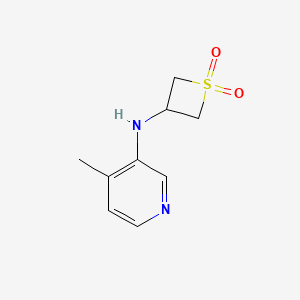

![rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B15223497.png)
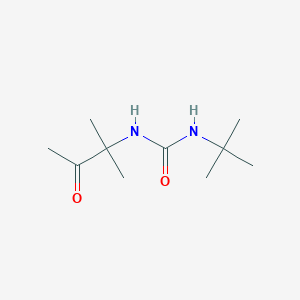
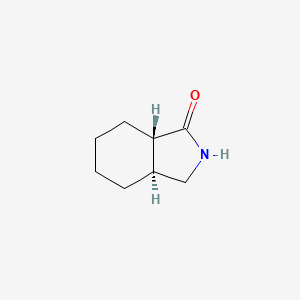
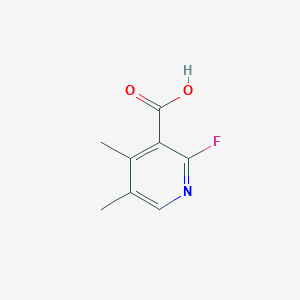
![2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B15223538.png)
